3-Cyanopiperidine
Overview
Description
3-Cyanopiperidine, also known as 3-piperidinecarbonitrile, is an organic compound with the molecular formula C6H10N2. It is a derivative of piperidine, where a cyano group is attached to the third carbon of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Mechanism of Action
Target of Action
3-Cyanopiperidine is a biochemical compound that has been studied for its potential pharmacological activities It’s worth noting that cyanopyridine derivatives have been found to possess various pharmacological activities, including antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, antimicrobial, and anticancer activities .
Mode of Action
It’s known that cyanopyridine derivatives can interact with various biological targets, leading to a wide range of effects . For instance, some pyridine derivatives have been studied for their topoisomerase inhibitory action and cytotoxicity against several human cancer cell lines .
Biochemical Pathways
Cyanopyridine derivatives have been associated with various biochemical pathways due to their wide range of biological activities .
Result of Action
Some cyanopyridine derivatives have shown promising antitumor activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanopiperidine can be synthesized through various methods. One common approach involves the dehydration of piperidine-3-carboxamide using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . Another method includes the reaction of 3-piperidone with cyanogen bromide in the presence of a base like sodium hydroxide (NaOH) .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 3-cyanopyridine. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions . The resulting product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Cyanopiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-piperidone using oxidizing agents like
Properties
IUPAC Name |
piperidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNXATVKGIJQGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329537 | |
Record name | 3-cyanopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7492-88-8 | |
Record name | 3-Piperidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7492-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-cyanopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the synthesis of 6-hydroxypiperidine-2-thiones and their significance?
A: Researchers successfully synthesized 6-hydroxypiperidine-2-thiones, a previously undescribed class of compounds, using 3-cyano-4,6-diaryl-5-ethoxycarbonyl-6-hydroxypiperidine-2-thiones as starting materials. [] These compounds were found to be stable and exhibited low solubility due to the presence of a 4-nitrophenyl group at the 6-position. This discovery opens avenues for further investigation into the chemical reactivity and potential biological activity of these novel compounds.
Q2: What is the role of spectroscopic methods in characterizing 3-cyanopiperidine derivatives?
A: Spectroscopic techniques, including IR and NMR, are crucial for structural elucidation of this compound derivatives. For instance, IR spectroscopy helps identify functional groups like nitriles (C≡N) and carbonyl groups (C=O), providing insights into the compound's structure. [] ¹H NMR spectroscopy helps determine the spatial arrangement of protons, revealing information about the compound's stereochemistry. [] These techniques are essential for confirming the identity and purity of synthesized compounds, providing valuable information for further research and development.
Q3: Are there any known challenges in the synthesis and isolation of certain this compound derivatives?
A: Yes, some this compound derivatives, particularly 2-alkylthio-6-hydroxy-1,4,5,6-tetrahydropyridines without specific stabilizing groups, have proven to be unstable. [] These compounds tend to readily dehydrate, forming 2-alkylthio-1,4-dihydropyridines, which poses challenges in their isolation and characterization. Further research focusing on stabilizing these compounds or modifying synthetic routes might be necessary to overcome these challenges.
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